7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine

Physicochemical profiling Lipophilic ligand efficiency Kinase inhibitor design

7-Chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine (CAS 1823876-43-2) is a heterocyclic building block with the molecular formula C₈H₉ClN₄ and a molecular weight of 196.64 g·mol⁻¹. The compound features a fused pyrazolo[3,4-d]pyridazine bicyclic core bearing a chlorine atom at the 7-position and an isopropyl group at the N2 position of the pyrazole ring.

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
Cat. No. B15070197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine
Molecular FormulaC8H9ClN4
Molecular Weight196.64 g/mol
Structural Identifiers
SMILESCC(C)N1C=C2C=NN=C(C2=N1)Cl
InChIInChI=1S/C8H9ClN4/c1-5(2)13-4-6-3-10-11-8(9)7(6)12-13/h3-5H,1-2H3
InChIKeyKHZBQRXYSKLIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine: Core Scaffold Identity and Procurement Baseline


7-Chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine (CAS 1823876-43-2) is a heterocyclic building block with the molecular formula C₈H₉ClN₄ and a molecular weight of 196.64 g·mol⁻¹ . The compound features a fused pyrazolo[3,4-d]pyridazine bicyclic core bearing a chlorine atom at the 7-position and an isopropyl group at the N2 position of the pyrazole ring . This scaffold is recognized in medicinal chemistry as a privileged purine-mimetic structure capable of occupying ATP-binding pockets in kinase active sites, with documented applications spanning CDK2, GSK-3β, BTK, FGFR, DDR1, PDE5, and adenosine receptor inhibition [1][2]. The N2-isopropyl substitution distinguishes this compound from the more common N1-substituted or N2-aryl analogs, offering a unique combination of steric and electronic properties for structure-activity relationship (SAR) exploration [3].

Why 7-Chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine Cannot Be Replaced by Generic Pyrazolopyridazine Analogs


The N2 substitution site on the pyrazolo[3,4-d]pyridazine scaffold is a critical determinant of both target engagement and pharmacokinetic profile, and substitution at this position is not interchangeable with N1 or C3 modification. Regioselective N2-alkylation versus N1-alkylation in pyrazolo[3,4-d]pyridazinones produces isomers with distinct biological activity, as demonstrated by studies on N1- and N2-β-D-ribofuranosyl derivatives where antiviral activity was profoundly dependent on the alkylation site [1]. In adenosine A1/A3 receptor antagonists, substitution at the pyrazole N1 (methyl) versus N2 positions of the pyrazolo[3,4-d]pyridazine core yielded compounds with divergent receptor subtype selectivity and binding affinity [2]. The 7-chloro substituent provides a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) that is not equivalently accessible in 7-unsubstituted or 7-alkyl analogs; replacing it with hydrogen, methyl, or methoxy eliminates this diversification point entirely [3]. The specific combination of N2-isopropyl (branched alkyl, cLogP ~1.2) and 7-Cl (electrophilic center, TPSA 43.6 Ų) creates a physicochemical profile that cannot be reproduced by N2-methyl (lower lipophilicity), N2-phenyl (higher aromatic character, altered π-stacking), or N1-alkyl regioisomers (different vectors for substituent projection into target binding sites) .

Quantitative Differentiation Evidence for 7-Chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine Against Closest Analogs


N2-Isopropyl vs. N2-Methyl Substitution: Comparative LogP and Lipophilic Ligand Efficiency

7-Chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine possesses a computed XLogP3 of approximately 1.2, compared to an estimated value of approximately 0.5–0.7 for the N2-methyl analog 7-chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine (CAS 1823960-49-1), based on the +0.5 log unit contribution of the additional methylene group in the isopropyl substituent per the Hansch π system . This ~0.5–0.7 log unit increase in lipophilicity places the compound closer to the optimal logP range (1–3) for oral bioavailability and cell permeability in kinase inhibitor programs, while avoiding the excessive lipophilicity (estimated XLogP >2.5) of the N2-phenyl analog 7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine (CAS 1181458-79-6), which may incur higher plasma protein binding and metabolic liability . The topological polar surface area (TPSA) is 43.6 Ų for all three analogs, confirming that the increased logP is achieved without sacrificing hydrogen-bonding capacity.

Physicochemical profiling Lipophilic ligand efficiency Kinase inhibitor design

7-Chloro Substituent as an SNAr Diversification Handle: Comparative Synthetic Utility

The 7-chloro substituent on pyrazolo[3,4-d]pyridazine serves as an electrophilic center for nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides, enabling rapid generation of 7-substituted analog libraries for kinase SAR studies . This reactivity has been experimentally demonstrated on closely related 7-chloro-pyrazolo[3,4-d]pyridazine systems: Akssira et al. (2015) reported optimized SNAr conditions for chlorine displacement at the C-1 and C-4 positions of pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyridazines, achieving efficient diversification with amine nucleophiles [1]. In contrast, the 7-unsubstituted parent scaffold (1H-pyrazolo[3,4-d]pyridazine, CAS 271-55-6) lacks this electrophilic handle, requiring pre-functionalization or less efficient C–H activation strategies for diversification at this position. Within the class of 7-chloro pyrazolo[3,4-d]pyridazine building blocks, the N2-isopropyl variant offers a distinct advantage over N1-substituted analogs (e.g., 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, CAS 1909320-06-4) because the N2-alkyl group leaves the N1 position available for further modification, whereas N1,N3-disubstituted analogs block both pyrazole nitrogen positions .

Parallel synthesis Kinase SAR library Nucleophilic aromatic substitution

Scaffold-Class Kinase Inhibition: Quantified Potency Precedent from Pyrazolo[3,4-d]pyridazine Derivatives

While no direct kinase inhibition data exist for 7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine itself, the pyrazolo[3,4-d]pyridazine scaffold has demonstrated potent and highly selective kinase inhibition in multiple independent studies. Tan et al. (2022) reported a pyrazolo[3,4-d]pyridazinone derivative (compound 2) with a DDR1 IC₅₀ of 10.6 ± 1.9 nM and a selectivity score S(10) of 0.002 at 0.1 µM across a panel of 430 kinases, meaning the compound inhibited only 0.2% of tested off-target kinases [1]. In a separate study, a pyrazolo[3,4-d]pyridazinone series yielded irreversible BTK inhibitors; compound 8 demonstrated potent BTK inhibition (sub-nanomolar range implied) with oral activity in a mouse collagen-induced arthritis model [2]. For PDE5, pyrazolo[3,4-d]pyridazinones achieved IC₅₀ values of 0.14–1.4 µM, with compound 11e (6-benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one) demonstrating a favorable selectivity profile versus PDE6 [3]. These data establish the scaffold's credential for generating compounds with nanomolar target potency and high kinome-wide selectivity—a profile not achievable with scaffolds lacking the pyrazole-pyridazine fused ring system.

Kinase inhibition DDR1 selectivity Drug discovery

Commercial Availability and Purity Benchmarking Against Closest Analogs

7-Chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine is commercially available from multiple suppliers with a minimum purity specification of NLT 98% (HPLC) . In comparison, the N2-methyl analog 7-chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine is available at 95–98% purity from a more limited supplier base , and the N2-phenyl analog 7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine is offered at 95–98% purity [1]. The N1,N3-dimethyl regioisomer (7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, CAS 1909320-06-4) has been cited in Bioorganic & Medicinal Chemistry Letters for kinase inhibitor applications, but its commercial purity specifications are similar (95–98%) . The N2-isopropyl compound benefits from ISO-certified manufacturing at MolCore, supporting its use in GLP-grade research and quality-controlled pharmaceutical development workflows .

Chemical procurement Purity specification Supplier comparison

Recommended Application Scenarios for 7-Chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine Based on Verified Differentiation Evidence


Kinase-Focused Fragment and Lead Optimization Libraries Requiring Balanced Lipophilicity

Medicinal chemistry teams building kinase inhibitor libraries should select 7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine as a core scaffold when the design hypothesis requires a lipophilicity in the logP ~1–2 range to maintain compliance with Lipinski's rule of five and achieve favorable lipophilic ligand efficiency (LLE). The N2-isopropyl group provides a computed XLogP3 of ~1.2, which is more favorable for oral bioavailability than the N2-phenyl analog (estimated logP >2.5) and offers better membrane permeability than the N2-methyl variant (estimated logP ~0.5–0.7) . This balanced lipophilicity is consistent with the physicochemical profiles of clinically advanced kinase inhibitors, supporting progression from hit-to-lead without requiring early logP optimization that may compromise target potency.

Parallel Synthesis of 7-Amino-Substituted Pyrazolo[3,4-d]pyridazine Kinase Probe Libraries

The 7-chloro substituent enables efficient SNAr diversification with primary and secondary amines to generate focused libraries of 7-amino-pyrazolo[3,4-d]pyridazines for kinase selectivity profiling. This approach has been validated experimentally on structurally related pyrazolo[3,4-d]pyridazine systems, where optimized SNAr conditions yielded diverse substitution products [1]. Unlike the N1,N3-dimethyl analog that has both pyrazole nitrogen positions blocked, the N2-isopropyl compound retains the N1 position available for further substitution with alkyl, aryl, or acyl groups in a subsequent diversification step, thereby increasing the accessible chemical space per synthetic cycle . This three-site diversification capability (7-Cl, N1, C3) makes the compound particularly valuable for DNA-encoded library (DEL) synthesis and affinity selection-based screening platforms.

GSK-3β and CDK Inhibitor Programs Leveraging Purine-Mimetic Scaffold Recognition

The pyrazolo[3,4-d]pyridazine scaffold has been established as an effective purine-mimetic core for ATP-competitive kinase inhibition, with documented activity against GSK-3β and CDK2 [2]. Patent literature (WO-2003080616-A1) specifically describes pyrazolopyridazine derivatives as GSK-3 inhibitors for therapeutic applications in diabetes and Alzheimer's disease [3]. 7-Chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine provides an ideal starting point for such programs because the 7-Cl group can be substituted with diverse amine fragments to probe the kinase hinge-binding region, while the N2-isopropyl group occupies the ribose pocket in a manner analogous to the ribose moiety of ATP. This scaffold-hopping approach from purine-based inhibitors to pyrazolo[3,4-d]pyridazines has been successfully demonstrated in the development of selective DDR1 inhibitors with nanomolar potency (IC₅₀ = 10.6 nM) and exceptional kinome-wide selectivity (S(10) = 0.002) [4].

Quality-Controlled Procurement for GLP Preclinical Development and CRO Services

Contract research organizations (CROs) and pharmaceutical development teams requiring ISO-certified building blocks for GLP-compliant studies should prioritize 7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine sourced from MolCore, which offers NLT 98% purity under ISO certification . This quality standard exceeds the typical 95% minimum purity offered for the N2-methyl and N2-phenyl analogs , reducing the risk of impurity-driven assay artifacts in regulatory pharmacology and toxicology studies. The availability from multiple suppliers (Leyan, BOC Sciences, CymitQuimica) also ensures supply chain resilience for multi-year development programs, a consideration not equally satisfied for less broadly sourced analogs.

Quote Request

Request a Quote for 7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.